![molecular formula C20H21NO2 B2386081 {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol CAS No. 693265-13-3](/img/structure/B2386081.png)
{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol, also known as BPPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications. BPPM is a member of the pyrrole family of compounds and has been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. The compound has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound has been shown to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol. One potential avenue is the development of {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol-based therapies for the treatment of cancer and inflammatory disorders. Another potential direction is the investigation of {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol's neuroprotective effects for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol and its potential applications in other areas of medicine.
Conclusion:
In conclusion, {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol, or {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol, is a synthetic compound with significant potential for scientific research applications. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol has several advantages for lab experiments, including its high purity and stability, but also has some limitations. Further research is needed to fully elucidate the mechanism of action of {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol and its potential applications in various areas of medicine.
Synthesis Methods
The synthesis of {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol involves the reaction of 4-benzyloxyphenylacetic acid with 2,5-dimethylpyrrole in the presence of a catalyst. The resulting product is then reduced to obtain {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
[2,5-dimethyl-1-(4-phenylmethoxyphenyl)pyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15-12-18(13-22)16(2)21(15)19-8-10-20(11-9-19)23-14-17-6-4-3-5-7-17/h3-12,22H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDICSVJYRWDJQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

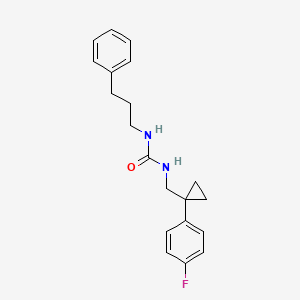
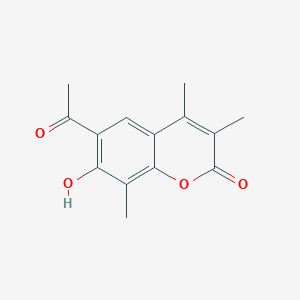
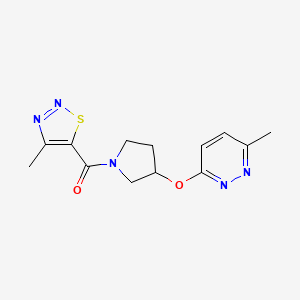
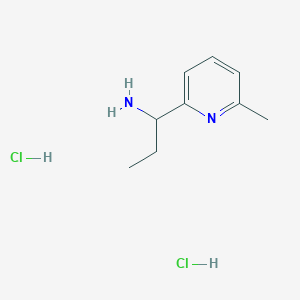
![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)
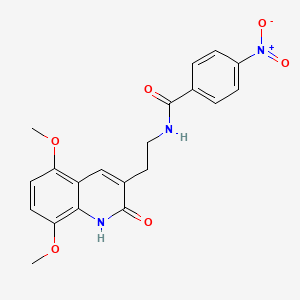
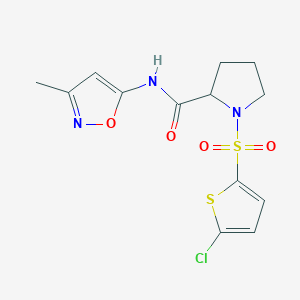
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)
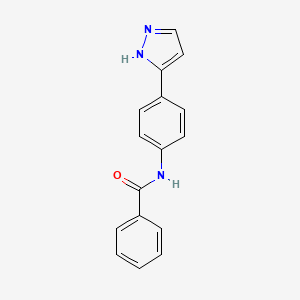
![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)
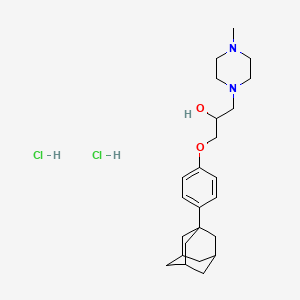
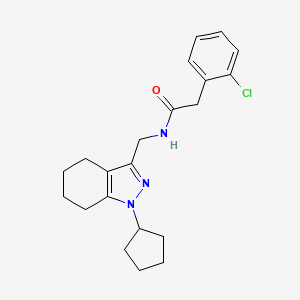
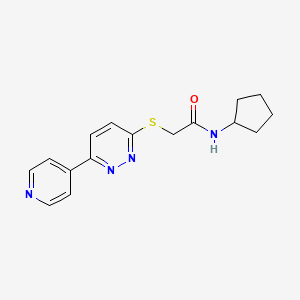
![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)